N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide
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Overview
Description
N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide is a compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications. This compound features a naphthalene ring fused with a thiadiazole ring, which is further substituted with a fluorophenyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of 4-fluorobenzoic acid with thiosemicarbazide to form the 1,3,4-thiadiazole ring. This intermediate is then coupled with naphthalene-1-carboxylic acid under appropriate reaction conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of high-yielding reactions, efficient purification techniques, and cost-effective reagents to ensure the scalability and economic viability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogens, alkyl groups, or other functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown promise in biological assays, particularly in the study of enzyme inhibition and protein interactions.
Industry: Its unique chemical properties make it suitable for use in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of farnesyltransferase, an enzyme involved in the post-translational modification of proteins. By inhibiting this enzyme, the compound can disrupt various cellular processes, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiadiazole derivatives, such as:
- 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol
- 5-(4-bromophenyl)-1,3,4-thiadiazole-2-sulfonamide
Uniqueness
What sets N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide apart from these similar compounds is its specific substitution pattern and the presence of the naphthalene ring
Properties
IUPAC Name |
N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12FN3OS/c20-14-10-8-13(9-11-14)18-22-23-19(25-18)21-17(24)16-7-3-5-12-4-1-2-6-15(12)16/h1-11H,(H,21,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDEIVSJRVHUNKG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=NN=C(S3)C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12FN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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